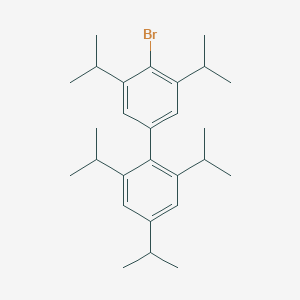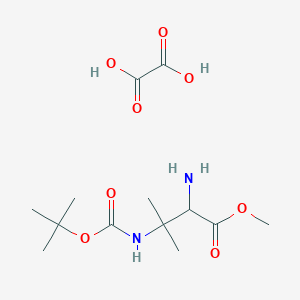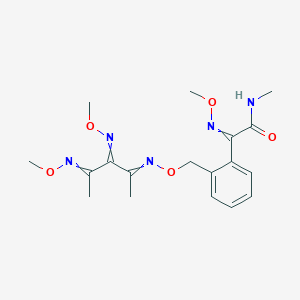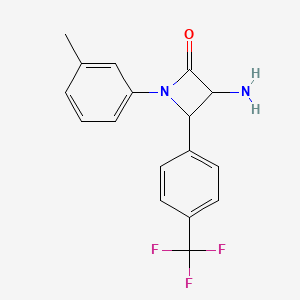
4'-Bromo-2,3',4,5',6-pentaisopropyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with bromine and multiple isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The isopropyl groups can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also modify the biphenyl core.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can produce alcohols, ketones, or reduced biphenyl derivatives.
Applications De Recherche Scientifique
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In catalysis, it may interact with metal centers to facilitate chemical reactions. The molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the isopropyl groups, making it less sterically hindered.
2,3’,4,5’,6-Pentaisopropyl-1,1’-biphenyl: Similar structure but without the bromine atom.
4-Bromo-2,3’,4,5’,6-pentamethyl-1,1’-biphenyl: Substituted with methyl groups instead of isopropyl groups.
Uniqueness
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl is unique due to the combination of bromine and multiple isopropyl groups, which can influence its reactivity and physical properties. The steric hindrance provided by the isopropyl groups can affect its behavior in chemical reactions, making it distinct from other biphenyl derivatives.
Propriétés
Formule moléculaire |
C27H39Br |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-bromo-1,3-di(propan-2-yl)-5-[2,4,6-tri(propan-2-yl)phenyl]benzene |
InChI |
InChI=1S/C27H39Br/c1-15(2)20-11-22(16(3)4)26(23(12-20)17(5)6)21-13-24(18(7)8)27(28)25(14-21)19(9)10/h11-19H,1-10H3 |
Clé InChI |
PHCPOABGTFPKGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=C(C(=C2)C(C)C)Br)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)



![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)

![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)

